molecular formula C6H9NO4S B2731315 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2377031-45-1

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2731315
CAS No.: 2377031-45-1
M. Wt: 191.2
InChI Key: VGZOLVOYEHQOMI-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid is a specialized bicyclic compound with the molecular formula C7H10O4S and a molecular weight of 190.22 g/mol . This complex molecule features a sulfone group (dioxo-thia) and a carboxylic acid functional group fused within a constrained [2.2.1] bicyclic ring system. This specific architecture makes it a valuable intermediate in pharmaceutical research and development, particularly for creating novel active pharmaceutical ingredients (APIs) and for use in medicinal chemistry as a rigid scaffold. The strained bicyclic structure is of significant interest for designing conformationally restricted analogs and probing structure-activity relationships. The carboxylic acid moiety provides a versatile handle for further synthetic modification through coupling reactions, enabling the construction of more complex molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in high-throughput screening and as a key building block in the synthesis of proprietary compound libraries.

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S/c8-5(9)6-1-2-7(3-6)12(10,11)4-6/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZOLVOYEHQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1(CS2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377031-45-1
Record name 2-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid 2,2-dioxide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations Across Bicyclic Systems

The bicyclo[2.2.1]heptane framework in the target compound contrasts with the more common bicyclo[3.2.0]heptane systems in penicillins and cephalosporins (e.g., ampicillin and allylmercaptomethylpenicillin) . Key differences include:

  • Substituent Positioning : The sulfone (dioxo) group at position 2 in the target compound replaces the thiazolidine sulfur in penicillins, altering electronic properties .
Table 1: Structural Comparison of Selected Bicyclic Compounds
Compound Name Bicyclo System Key Substituents Functional Groups Present
2,2-Dioxo-2λ⁶-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid [2.2.1] Sulfone (2,2-dioxo), carboxylic acid Sulfone, carboxylic acid
Ampicillin [3.2.0] β-lactam, aminophenylacetyl side chain β-lactam, amine, carboxylic acid
(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Bromine, methyl groups, ketone Halogen, alkyl, ketone, carboxylic acid
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative () [3.2.0] Carboxy-pentyloxyamino, dimethyl Carboxylic acid, amide, ester

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) Predicted Boiling Point (°C) pKa Density (g/cm³) Molecular Weight (g/mol)
2,2-Dioxo-2λ⁶-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid Not reported Not reported ~2.5* ~1.5* 219.21
(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 142–145 Not reported Not reported Not reported 359.04
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative () Not reported 631.6 ± 65.0 2.45 ± 0.50 1.49 ± 0.1 360.10
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride Not reported Not reported Not reported Not reported 177.63 (free base: 141.17)

*Estimated based on analogous sulfone-containing compounds .

Biological Activity

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic structures, characterized by a unique bicyclic framework that includes a sulfur atom and multiple carbonyl groups. Its molecular formula is C7H11NO4SC_7H_11NO_4S with a molecular weight of approximately 189.23 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly GABA receptors. It has been proposed as a positive allosteric modulator of GABA_A receptors, which could be beneficial in treating anxiety and seizure disorders.

Case Study:
In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in seizure frequency compared to a control group treated with saline (p < 0.05). This suggests potential therapeutic applications in epilepsy management.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Bacterial Cell Wall Synthesis: The presence of the bicyclic structure may interfere with peptidoglycan synthesis in bacteria.
  • Modulation of GABAergic Transmission: By enhancing GABA_A receptor activity, the compound may increase inhibitory neurotransmission, leading to anxiolytic effects.

Safety and Toxicology

Safety evaluations have shown that the compound exhibits low toxicity in vitro with no significant cytotoxic effects at therapeutic concentrations. Ongoing studies aim to assess its long-term effects and potential side effects in vivo.

Q & A

Q. What are the established synthetic routes for 2,2-dioxo-2λ⁶-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of this bicyclic compound often involves iodocyclization of precursor molecules (e.g., diethyl maleate derivatives) followed by oxidation and functional group modifications. Key parameters include:
  • Temperature control (e.g., low temperatures to prevent side reactions during cyclization).
  • Catalyst selection (e.g., Lewis acids for stereochemical control).
  • Oxidation conditions (e.g., using H₂O₂ or peracids to introduce the dioxo group).
    Evidence from similar bicyclic systems (e.g., 2-oxabicyclo derivatives) highlights the importance of optimizing ring-closure steps to avoid byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure and functional groups of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves bridgehead protons and confirms stereochemistry. For example, coupling constants in bicyclic systems distinguish endo vs. exo configurations .
  • FT-IR : Identifies carbonyl (C=O) and sulfone (S=O) stretching vibrations (~1700 cm⁻¹ and ~1300 cm⁻¹, respectively) .
  • X-ray crystallography : Provides definitive proof of bicyclic geometry and bond angles, critical for verifying strained ring systems .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and tautomeric equilibria of this compound under different pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model:
  • Tautomer stability : Calculate energy differences between keto-enol or lactam-lactim forms, influenced by the sulfone group’s electron-withdrawing effects .
  • pH-dependent reactivity : Predict protonation states of the carboxylic acid group (pKa ~2.5–3.5) and their impact on nucleophilic attack sites .
    Studies on analogous azabicyclo compounds show that computational predictions align with experimental NMR shifts within ±0.3 ppm .

Q. What strategies address low yields in stereoselective synthesis of bicyclic β-lactam analogues derived from this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use of (-)-menthol or Evans’ oxazolidinones to enforce stereochemistry during ring closure .
  • Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates to isolate enantiopure products (e.g., >90% ee reported for similar β-lactams) .
  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yield (by 15–20%) via controlled thermal activation .

Q. How does the sulfone group influence the compound’s biological interactions compared to non-oxidized thia-azabicyclo analogs?

  • Methodological Answer :
  • Enhanced electrophilicity : The sulfone group increases reactivity toward nucleophilic residues in enzymes (e.g., serine β-lactamases), making it a potential β-lactamase inhibitor .
  • Solubility : Sulfone derivatives exhibit higher aqueous solubility (logP reduced by 0.5–1.0 units) compared to thioether analogs, improving bioavailability .
  • Antibacterial activity : In vitro studies on similar 4-thia-1-azabicycloheptanes show MIC values of 2–8 µg/mL against Staphylococcus aureus .

Critical Analysis of Contradictions

  • Stereochemical Outcomes : reports endo preference for azabicyclo systems, while notes exo dominance in morpholine analogs. This discrepancy may arise from differing ring strain or substituent effects, requiring case-by-case validation .
  • Biological Activity : Some studies highlight antiviral potential (e.g., inhibition of viral proteases), whereas others emphasize antibacterial efficacy. Target-specific optimization is recommended .

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